(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
Overview
Description
(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which allow for a more controlled and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and a suitable catalyst under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. The use of advanced technologies and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to an alcohol group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the keto group would yield a dicarboxylic acid, while reduction would produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in having a tert-butyl group but differs in its ester functionality.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the keto and carboxylic acid groups.
tert-Butylamine: Features a tert-butyl group but with an amine functionality.
Uniqueness
(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not shared by the similar compounds listed above. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)8(10(14)15)7-9(13)16-12(4,5)6/h8H,7H2,1-6H3,(H,14,15)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLVWPFXFNKHJ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187006 | |
Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210048-06-9 | |
Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210048-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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